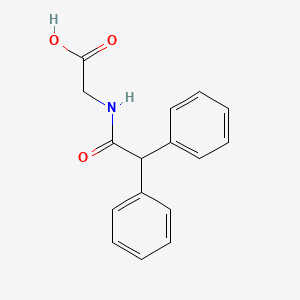

N-Diphenylacetylglycine

Übersicht

Beschreibung

Synthesis Analysis

In the case of N-Diphenylacetylglycine, it is a glycine conjugate of phenylacetic acid .

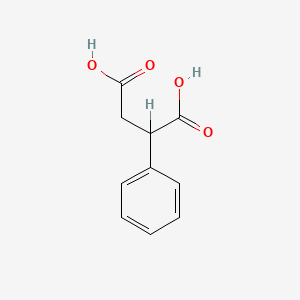

Molecular Structure Analysis

The molecular formula of N-Diphenylacetylglycine is C10H11NO3 , with a molecular weight of 193.20 g/mol . Its structure consists of a glycine moiety linked to a phenylacetic acid group .

Wissenschaftliche Forschungsanwendungen

N-linked Glycan Characterization and Profiling

Scientific Field

This research is in the field of Biotherapeutic Characterization .

Application Summary

The research focuses on the characterization of N-linked glycans from biotherapeutic proteins. The Waters Biopharmaceutical Platform Solution with UNIFI is used for this purpose .

Experimental Procedure

The workflow involves the use of UPLC bioseparations columns and analytical instrumentation, along with optical detection and mass spectrometry. Data acquisition, processing, bioinformatics, and reporting tools are integrated and automated within UNIFI Scientific Information System’s compliant-ready architecture .

Results

The integrated UPLC/FLR/QTof MS analytical technologies available with the Waters Biopharmaceutical Platform Solution with UNIFI improve a biopharmaceutical organization’s ability to deliver well-characterized glycosylated biotherapeutics to market, from discovery through QC .

Role of N-linked Glycans in the Stability and Activity of Fungal Cellobiohydrolases

Scientific Field

This research is in the field of Enzymology and Fungal Biochemistry .

Application Summary

The study probes the role of N-linked glycans in the stability and activity of fungal cellobiohydrolases .

Experimental Procedure

The significance of individual N-linked glycans on the surface of the catalytic domain of Cel7A cellobiohydrolases from T. reesei and P. funiculosum is examined by genetically adding or removing N-linked glycosylation motifs using site directed mutagenesis .

Results

It was concluded that N-linked glycans in peptide loops that form part of the active site tunnel have the greatest impact on both thermal stability and enzymatic activity on crystalline cellulose for both the T. reesei and P. funiculosum Cel7A enzymes .

Phenylacetylglycine and Glycine N-acyltransferase Activity

Scientific Field

This research is in the field of Biochemistry and Metabolomics .

Application Summary

The research focuses on the role of phenylacetylglycine in glycine N-acyltransferase activity .

Experimental Procedure

The study involves the transfer of an acyl group to the N-terminus of glutamine using phenylacetyl-CoA as an acyl donor .

Results

The study found that phenylacetylglycine is involved in glycine N-acyltransferase activity .

Development of Novel, Highly Sensitive Fluorescent Dyes for N-glycan Analysis

Scientific Field

This research is in the field of Biochemical Analysis .

Application Summary

The study reports the development of two rapidly reacting fluorescent dyes (Teal™ and Turquoise™ dyes) for N-glycan analysis .

Experimental Procedure

The dyes are used to label a number of N-linked oligosaccharides (IgG glycans) consisting of both charged and neutral glycans. These dye-labeled N-glycans can be analyzed using a liquid chromatography (LC) or capillary electrophoresis (CE) separation platform .

Results

The dyes were found to generate better signals when analyzed using mass spectrometry methods .

Synthesis, Processing, and Function of N-Glycans in N-Glycoproteins

Scientific Field

This research is in the field of Glycobiology .

Application Summary

The study focuses on the synthesis, processing, and function of N-glycans in N-glycoproteins .

Experimental Procedure

The research discusses the biology of N-glycoprotein synthesis, processing, and function with specific reference to the physiology and pathophysiology of the immune and nervous system, as well as infectious diseases such as Covid-19 .

Results

It was found that N-glycan enhances proper folding of ligand or receptor, solubility or polarity of the ligand or receptor, and binding to extracellular or intracellular factors that induce cell signaling pathways or mediate further processing of the N-glycoprotein .

Rapid N-glycan Sample Preparation Workflow

Application Summary

The study presents the development and application of a rapid N-glycan sample preparation workflow .

Experimental Procedure

The workflow involves a five-minute in solution deglycosylation step followed by direct on-matrix 2-AB labeling and cleanup .

Results

With this workflow, samples are ready for analysis in approximately 2 hours .

Eigenschaften

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBRAWUFMIKGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215921 | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Diphenylacetylglycine | |

CAS RN |

65707-74-6 | |

| Record name | N-Diphenylacetylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65707-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.